molecular formula C17H17N5OS B10990772 N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B10990772
M. Wt: 339.4 g/mol
InChI Key: RJOOYTFHNIRLPB-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and other fields .

Preparation Methods

The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(1H-tetrazol-1-yl)aniline with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for tetrazole derivatives often involve the use of click chemistry, which is a modular approach that allows for the rapid and efficient synthesis of complex molecules. Click chemistry reactions are typically carried out under mild conditions and can be easily scaled up for industrial applications .

Chemical Reactions Analysis

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

For example, the oxidation of the phenylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles. Substitution reactions can introduce different functional groups onto the phenyl ring, leading to the formation of various derivatives .

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to interact with molecular targets such as TP53 and NF-KAPPA-B .

In industry, tetrazole derivatives are used as energetic materials due to their high nitrogen content and ability to release large amounts of energy upon decomposition. They are also used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that this compound can bind to proteins such as TP53 and NF-KAPPA-B with high affinity, leading to the inhibition of their activity .

The tetrazole ring in the compound can also stabilize negative charges through electron delocalization, which enhances its binding to negatively charged sites on proteins and other biomolecules. This interaction can disrupt normal cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique compared to other similar compounds due to its specific combination of functional groups. Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 2-(1H-tetrazol-5-yl)aniline .

While these compounds share the tetrazole ring, their different substituents lead to variations in their chemical properties and biological activities. For example, 5-phenyltetrazole is known for its high acidity and ability to form stable metal complexes, while 2-(1H-tetrazol-5-yl)aniline has been studied for its potential as an antimicrobial agent .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5OS/c23-17(18-10-11-24-16-4-2-1-3-5-16)12-14-6-8-15(9-7-14)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23)

InChI Key

RJOOYTFHNIRLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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